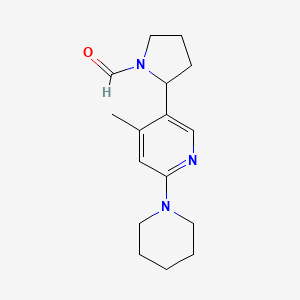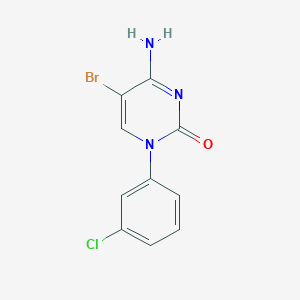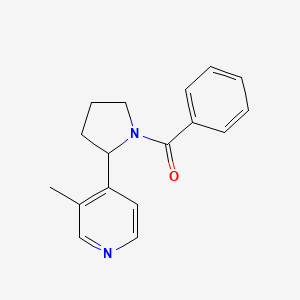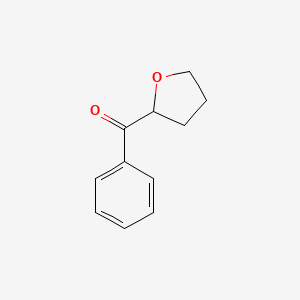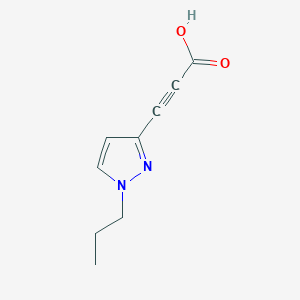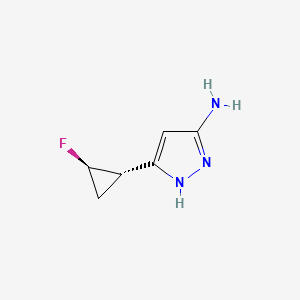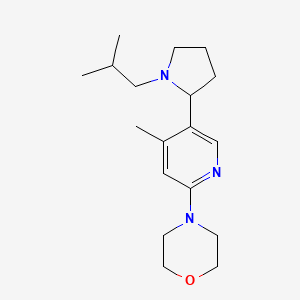
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is a compound that features a phenyl ring substituted with a methanol group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . This reaction yields the desired product with the methanol group attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring and imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
科学的研究の応用
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-1H-imidazol-2-yl)methanol
Uniqueness
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to the specific positioning of the methanol group on the phenyl ring and the presence of the 1-methyl-1H-imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 1349717-03-8 | |
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
[3-(3-methylimidazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-6,8,14H,7H2,1H3 |
InChIキー |
AOGIIAANWPLDRQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


